molecular formula C6H11NO2S B12124704 4-hydroxytetrahydro-2H-thiopyran-4-carboxamide

4-hydroxytetrahydro-2H-thiopyran-4-carboxamide

Cat. No.: B12124704
M. Wt: 161.22 g/mol
InChI Key: GVLLRWQBTNYQKT-UHFFFAOYSA-N
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Description

4-Hydroxytetrahydro-2H-thiopyran-4-carboxamide is a heterocyclic compound containing sulfur It is characterized by a tetrahydrothiopyran ring with a hydroxyl group and a carboxamide group attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxytetrahydro-2H-thiopyran-4-carboxamide typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-hydroxybutan-1-amine with thioglycolic acid under acidic conditions to form the thiopyran ring. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and distillation to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxytetrahydro-2H-thiopyran-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Hydroxytetrahydro-2H-thiopyran-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to natural substrates.

    Medicine: Explored for its antiviral and antibacterial properties, particularly against herpesviruses.

    Industry: Utilized in the development of new materials with specific chemical properties

Mechanism of Action

The mechanism of action of 4-hydroxytetrahydro-2H-thiopyran-4-carboxamide involves its interaction with specific molecular targets. For instance, in antiviral applications, it may inhibit viral replication by interfering with viral DNA polymerase. The compound’s structure allows it to mimic natural substrates, thereby competitively inhibiting enzyme activity. This inhibition can disrupt essential biochemical pathways, leading to the suppression of viral or bacterial growth .

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxytetrahydro-2H-thiopyran-4-carboxylic acid
  • Tetrahydro-2H-thiopyran-4-carboxamide
  • 4-Aminotetrahydro-2H-thiopyran-4-carboxamide

Uniqueness

4-Hydroxytetrahydro-2H-thiopyran-4-carboxamide is unique due to the presence of both a hydroxyl group and a carboxamide group on the thiopyran ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs. Additionally, its structural features make it a versatile intermediate in the synthesis of various biologically active compounds .

Properties

IUPAC Name

4-hydroxythiane-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2S/c7-5(8)6(9)1-3-10-4-2-6/h9H,1-4H2,(H2,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVLLRWQBTNYQKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1(C(=O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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